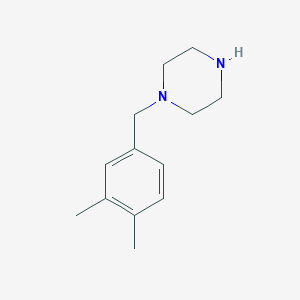

1-(3,4-Dimethylbenzyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Modern Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govwikipedia.org This designation stems from its frequent appearance in the molecular structures of a wide array of biologically active compounds and approved drugs. wikipedia.org The significance of the piperazine scaffold can be attributed to several key factors:

Physicochemical Properties: The presence of two basic nitrogen atoms allows for the formation of salts, which can enhance aqueous solubility and improve pharmacokinetic profiles. The pKa values of piperazine are typically in a range that allows for significant protonation at physiological pH, a feature that can be crucial for interactions with biological targets. wikipedia.org

Structural Versatility: The piperazine ring can be readily substituted at its nitrogen atoms, providing a straightforward means to introduce diverse chemical functionalities and modulate the steric and electronic properties of the molecule. This adaptability allows for the systematic exploration of structure-activity relationships (SAR).

Pharmacodynamic and Pharmacokinetic Roles: The piperazine moiety can act as a linker between different pharmacophoric groups, orienting them in a specific spatial arrangement for optimal interaction with a biological target. Furthermore, its inclusion in a molecule can influence absorption, distribution, metabolism, and excretion (ADME) properties.

The broad spectrum of pharmacological activities associated with piperazine-containing compounds includes, but is not limited to, anticancer, antipsychotic, antidepressant, antiviral, and antimicrobial effects, highlighting its extensive utility in drug discovery programs. nih.govnih.gov

Overview of Benzylpiperazine Derivatives within Contemporary Academic Inquiry

Benzylpiperazine derivatives are a prominent class of compounds within the broader piperazine family that have garnered considerable attention in academic and industrial research. These compounds feature a benzyl (B1604629) group attached to one of the nitrogen atoms of the piperazine ring. The simplicity of their synthesis and the potential for a wide range of biological activities have made them attractive targets for investigation. nih.gov

Research into benzylpiperazine derivatives has revealed their potential to interact with various components of the central nervous system (CNS). nih.gov For instance, some benzylpiperazine derivatives have been explored for their effects on neurotransmitter systems, showing potential as antidepressant or tranquilizing agents. nih.govnih.gov The nature and position of substituents on the benzyl ring play a critical role in determining the pharmacological profile of these compounds. Structure-activity relationship studies have shown that even minor modifications to the substitution pattern can significantly alter the biological activity. nih.gov

Research Rationale and Scope for Investigating 1-(3,4-Dimethylbenzyl)piperazine

The specific compound, this compound, presents a compelling case for focused research. The rationale for its investigation is rooted in the established importance of the benzylpiperazine scaffold and the unique electronic and steric properties conferred by the 3,4-dimethyl substitution on the benzyl ring.

The scope of investigating this particular molecule would logically encompass:

Synthesis and Characterization: The development and optimization of synthetic routes to obtain high-purity this compound, followed by its thorough characterization using modern analytical techniques.

Physicochemical Profiling: A detailed analysis of its properties, such as solubility, lipophilicity, and pKa, which are crucial for understanding its potential behavior in biological systems.

Pharmacological Screening: Initial in vitro and in silico screening to explore its potential interactions with a range of biological targets, particularly those within the CNS, given the known activities of related benzylpiperazine derivatives.

Comparative Studies: A comparative analysis of its properties and activities against its close structural analogs, such as the more extensively studied 1-(3,4-dimethoxybenzyl)piperazine, to understand the influence of the dimethyl versus dimethoxy substitution. This could provide valuable insights into the structure-activity relationships of this class of compounds.

The investigation of this compound is therefore a logical progression in the exploration of novel chemical entities with the potential for applications in advanced research and drug discovery.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H20N2 | uni.lu |

| Monoisotopic Mass | 204.1626 g/mol | uni.lu |

| SMILES | CC1=C(C=C(C=C1)CN2CCNCC2)C | uni.lu |

| InChI | InChI=1S/C13H20N2/c1-11-3-4-13(9-12(11)2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | uni.lu |

| InChIKey | PXHRDWNRXRGHDR-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 1.8 | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-3-4-13(9-12(11)2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHRDWNRXRGHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372030 | |

| Record name | 1-(3,4-Dimethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212393-09-4 | |

| Record name | 1-(3,4-Dimethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 212393-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Synthetic Routes to 1-(3,4-Dimethylbenzyl)piperazine and Related Analogues

The construction of the this compound scaffold can be achieved through several established synthetic pathways. These routes typically involve either the pre-formation of the piperazine (B1678402) ring followed by N-alkylation or the construction of the piperazine ring with the benzyl (B1604629) moiety already incorporated.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods for its synthesis and functionalization have been developed. doaj.org Traditional approaches often have limitations, but recent advances have focused on more efficient and versatile methods, particularly C-H functionalization. doaj.orgencyclopedia.pub

Modern strategies for creating substituted piperazines include:

Cyclization of Dioximes: A general approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.govresearchgate.net This method allows for the conversion of a primary amino group into a piperazine structure. nih.gov

Palladium-Catalyzed Cyclization: A modular synthesis can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components, affording highly substituted piperazines with excellent control over region- and stereochemistry. organic-chemistry.org

Photoredox Catalysis: Organic photoredox catalysis provides a mild and site-selective pathway for the C-H functionalization of existing piperazine compounds. acs.org This approach can involve the coupling of α-carbamyl radicals with α,β-unsaturated carbonyl compounds. mdpi.com

Stannyl Amine Protocol (SnAP) Chemistry: This convergent method synthesizes piperazines from aldehydes and tin-substituted diamines. encyclopedia.pubmdpi.com The process relies on the copper-mediated generation of an α-aminyl radical, which cyclizes with an imine intermediate. encyclopedia.pubmdpi.com

Asymmetric Lithiation: For enantiopure piperazines, direct C-H functionalization can be accomplished via asymmetric lithiation of N-Boc-protected piperazines using reagents like s-BuLi/(-)-sparteine. mdpi.comacs.org

The presence of two nitrogen atoms in the piperazine ring can sometimes complicate functionalization reactions, leading to side reactions or inhibition of catalytic systems that work well for other heterocycles like piperidines. encyclopedia.pubmdpi.com

Once the piperazine ring is available, the 3,4-dimethylbenzyl group is typically introduced onto one of the nitrogen atoms. The most common methods for this N-alkylation are nucleophilic substitution and reductive amination. nih.gov

Nucleophilic Substitution: This is a straightforward and widely used method involving the reaction of piperazine with 3,4-dimethylbenzyl chloride or a similar benzyl halide. orgsyn.org The reaction is a classic SN2 process where a nitrogen atom of the piperazine acts as the nucleophile, displacing the halide from the benzylic carbon. To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base such as potassium carbonate or triethylamine (B128534) is typically added. nih.gov The use of a benzyl group is also valuable as a protecting group that can be easily removed later by hydrogenolysis to yield monosubstituted piperazines. orgsyn.org

Reductive Amination: An alternative route involves the reaction of piperazine with 3,4-dimethylbenzaldehyde. This reaction forms an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the final N-benzylated product. nih.gov This method offers high specificity and is useful for achieving selective mono-substitution.

Iridium-Catalyzed N-Alkylation: Advanced methods include the use of transition metal catalysts. For instance, a Cp*Ir complex can catalyze the N-alkylative homocoupling of N-benzylethanolamines to produce N,N'-dibenzylpiperazine derivatives. clockss.org This catalytic system can also be applied to the cross-coupling of diethanolamines with amines like benzylamine. clockss.org

Table 1: Common Synthetic Methods for N-Benzylation of Piperazine

| Method | Reactants | Reagents/Catalysts | Typical Conditions | Ref. |

|---|---|---|---|---|

| Nucleophilic Substitution | Piperazine, 3,4-Dimethylbenzyl Chloride | K₂CO₃ or Et₃N | Organic solvent (e.g., DCM, Toluene), Heat | nih.govorgsyn.org |

| Reductive Amination | Piperazine, 3,4-Dimethylbenzaldehyde | NaBH₄ or NaBH(OAc)₃ | Methanol or Methylene Chloride, 0-40 °C | nih.gov |

| Iridium-Catalyzed Coupling | Diethanolamine, Benzylamine | [Cp*IrCl₂]₂ / NaHCO₃ | Toluene, 110 °C | clockss.org |

This table is interactive. Click on the headers to sort.

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several factors, including the choice of solvent, base, catalyst, and temperature, can significantly influence the outcome of the synthesis.

For nucleophilic substitution reactions , the choice of base is important. Inorganic bases like potassium carbonate are effective, while organic bases such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, often under heated conditions to ensure the reaction goes to completion. nih.gov The solvent choice, ranging from dichloromethane (B109758) to higher-boiling solvents like toluene, depends on the required reaction temperature.

In amidation reactions to form piperazinyl amides, coupling agents are key. A study on the synthesis of piperazinyl amides of glycyrrhetinic acid optimized conditions using EDCl and HOBt as coupling agents in acetonitrile, which gave the best yields. nih.gov The stoichiometry of the reactants, such as the ratio of piperazine to the acid, was also found to be a critical parameter to avoid the formation of byproducts. nih.gov

For C-H functionalization reactions using photoredox catalysis, reaction temperature can be a tool to enhance site selectivity. acs.org Mechanistic studies have also highlighted the unexpected and crucial role of the electrophile and the substituent on the distal nitrogen atom in affecting both yield and enantioselectivity in asymmetric lithiation-substitution reactions. acs.org

Table 2: Examples of Optimized Conditions in Piperazine Synthesis

| Reaction Type | Key Optimization Parameter | Condition | Outcome | Ref. |

|---|---|---|---|---|

| Oxirane Ring Opening | Base and Solvent | K₂CO₃ in Acetonitrile (ACN) | Good yield | researchgate.net |

| Amide Coupling | Solvent | Acetonitrile (ACN) | Optimal yield | nih.gov |

| Asymmetric Lithiation | Additive Strategy | "Diamine switch" | Improved enantioselectivity | acs.org |

| C-H Alkylation | Temperature | Decreased temperature | Enhanced site selectivity | acs.org |

This table is interactive. Click on the headers to sort.

Chemical Reactivity and Derivatization Studies of the this compound Core

The this compound molecule possesses several reactive sites: the secondary amine of the piperazine ring, the C-H bonds adjacent to the nitrogen atoms (α-amino C-H bonds), the benzylic C-H bonds, and the aromatic ring.

The oxidation of N-benzylpiperazines can be complex, potentially occurring at multiple sites.

Oxidation of the Piperazine Ring and Benzyl Group: Studies on the oxidation of 1,4-dibenzylpiperazine (B181160) using ruthenium tetroxide (RuO₄) show that oxidation occurs at both the endocyclic C-H bonds of the piperazine ring and the exocyclic (benzylic) C-H bonds. researchgate.net This leads to a variety of oxygenated products, including piperazinones and acyclic diformamides, as well as benzaldehyde (B42025) and benzoic acid from the cleavage and oxidation of the benzyl group. researchgate.net The proposed mechanism involves the formation of iminium cations and cyclic enamines. researchgate.net

Oxidation of Aromatic Methyl Groups: The methyl groups on the benzene (B151609) ring can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions, for instance, with reagents like potassium permanganate.

Metabolic Oxidation: In biological systems, N-benzylpiperazine (BZP) is metabolized through hydroxylation of the aromatic ring. nih.goveuropa.eu The piperazine ring itself can also undergo metabolic degradation. nih.gov

Reduction reactions primarily target the benzyl group.

Debenzylation: The benzyl group is readily cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). orgsyn.org This reaction is a cornerstone of using the benzyl group as a protecting group in piperazine chemistry, as it regenerates the secondary amine on the piperazine ring, allowing for further functionalization. orgsyn.org

Reduction of Aromatic Ring: Under harsh conditions, the benzene ring itself can be reduced, though this typically requires high pressure and specialized catalysts and is less common than debenzylation.

Nucleophilic Reactions: The secondary amine (N-4) of the this compound core is a potent nucleophile. It can readily participate in a wide range of reactions:

Alkylation and Acylation: It can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides to form N,N'-disubstituted piperazines. nih.govresearchgate.net These reactions are fundamental for building more complex molecules from the piperazine scaffold.

Michael Addition: The nucleophilic nitrogen can add to α,β-unsaturated carbonyl compounds in a Michael reaction.

Ring Opening: It can act as a nucleophile to open strained rings like epoxides.

Electrophilic Substitution Reactions: The 3,4-dimethylphenyl ring is electron-rich due to the activating, ortho-para directing effect of the two methyl groups. This makes it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The substitution pattern will be directed by the combined influence of the methyl groups and the piperazinylmethyl group.

Nucleophilic Substitution on the Piperazine Ring: While the nitrogen atoms are the primary nucleophilic centers, substitution reactions can occur on the carbon atoms of the piperazine ring, particularly through modern C-H functionalization methods. mdpi.com For example, photoredox-mediated C-H arylation can directly couple N-Boc protected piperazines with aromatic compounds. encyclopedia.pubmdpi.com Nucleophilic substitution can also occur at a side chain attached to the piperazine ring, sometimes involving the formation of an intermediate aziridinium (B1262131) ion, which can lead to rearranged products. nih.gov

Synthesis of Novel Conjugates and Hybrid Molecules Incorporating this compound

The development of novel therapeutic agents often involves the strategic combination of different pharmacophores to create hybrid molecules or conjugates with enhanced efficacy, improved pharmacokinetic profiles, or multi-target activity. The this compound scaffold, with its reactive secondary amine on the piperazine ring, represents a valuable building block for such advanced chemical transformations. While specific literature detailing the synthesis of conjugates and hybrid molecules directly from this compound is not extensively available, the principles of such syntheses can be understood by examining methodologies applied to structurally similar piperazine derivatives. These reactions typically exploit the nucleophilicity of the piperazine nitrogen to form new covalent bonds with other molecules of interest.

The synthesis of such hybrid molecules is a versatile strategy in medicinal chemistry, allowing for the integration of the this compound moiety with other bioactive components like oxadiazoles, piperidines, or custom-designed chemical linkers. nih.govnih.govresearchgate.net This approach aims to create synergistic effects or to direct the molecule to specific biological targets.

General synthetic strategies that could be employed for creating conjugates with this compound include:

Amide Bond Formation: The secondary amine of this compound can be acylated using activated carboxylic acids (e.g., acid chlorides, anhydrides) or through peptide coupling reactions with carboxylic acid-containing molecules. This is a common method for linking the piperazine core to other pharmacophores or linker units.

Reductive Amination: The piperazine nitrogen can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to form a new carbon-nitrogen bond. This is a powerful method for introducing a wide variety of substituents. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The piperazine nitrogen can act as a nucleophile to displace leaving groups (such as halogens) from electron-deficient aromatic or heteroaromatic rings. This reaction is frequently used to connect piperazine moieties to heterocyclic scaffolds. nih.gov

Click Chemistry: For more advanced conjugates, the this compound could be functionalized with an azide (B81097) or alkyne group, enabling its participation in highly efficient and specific cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

These established synthetic routes provide a robust toolbox for the creation of diverse and complex molecules derived from this compound, opening avenues for the exploration of new chemical space in drug discovery.

The following table provides examples of hybrid molecules synthesized from piperazine derivatives, illustrating the types of conjugates that could potentially be created using this compound as a starting material.

| Starting Piperazine Derivative | Coupled Moiety/Molecule | Resulting Hybrid/Conjugate Class | Research Focus |

| 2-(Piperazin-1-yl)ethanamine | N-methyl-4-piperidone and a thiol-reactive cross-linker | Piperazine-piperidine conjugate for protein functionalization | siRNA delivery system nih.gov |

| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate and a substituted chloropyridine | Di-aryl piperazine derivative | Kinase inhibitor (Avapritinib synthesis) nih.gov |

| Piperazine | 5-Phenyl-1,3,4-oxadiazole-2-thiol derivatives | Piperazine-oxadiazole hybrids | Alzheimer's disease therapeutics nih.govresearchgate.net |

| 1-Phenylpiperazine-2,5-dione | Various substituted benzoyl chlorides | 1,4-Disubstituted piperazine-2,5-diones | Antioxidants nih.gov |

This table is illustrative and based on syntheses with related piperazine compounds, as specific examples starting with this compound are not prevalent in the reviewed literature.

Pharmacological Investigations and Mechanistic Elucidation

In Vitro Pharmacological Profiling of 1-(3,4-Dimethylbenzyl)piperazine and Analogues

Receptor Binding Affinities and Functional Activity Assessments

The interaction of arylpiperazine derivatives with serotonin (B10506) (5-HT) receptors is a well-established area of medicinal chemistry research. Studies on various substituted piperazine (B1678402) compounds indicate that the nature of the substituent on the piperazine ring plays a critical role in the affinity and selectivity for different 5-HT receptor subtypes. nih.govnih.govnih.gov

For the 5-HT1A receptor , a study on 1-substituted-4-[3-(5- or 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine derivatives highlighted the importance of the N-1 substituent on the piperazine ring for binding affinity. nih.gov While specific data for a 3,4-dimethylbenzyl substituent is not available, this study demonstrated that different aryl groups significantly influence receptor interaction. nih.gov For instance, certain heteroaryl and naphthyl substitutions resulted in high, subnanomolar affinity for the 5-HT1A receptor. nih.gov Another study on N-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl] derivatives also showed high affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range. mdpi.com

Regarding the 5-HT2A receptor , research on 1,2,4-trisubstituted piperazine derivatives has shown that the introduction of a third substituent can enhance affinity for the 5-HT2A receptor compared to their disubstituted counterparts. nih.gov A study involving multi-target ligands based on indazole and piperazine scaffolds also investigated affinities for the 5-HT2A receptor, among others. nih.gov

Limited specific binding data is available for the 5-HT2B receptor . However, the 5-HT2B receptor is known to be a target for various psychoactive compounds and its modulation can have significant physiological effects. nih.gov

For the 5-HT3 receptor , studies on arylpiperazine derivatives have shown that the nature of the aryl group is a key determinant of binding affinity. nih.gov While a quinolinyl group has been shown to be important for high affinity, certain monocyclic arylpiperazines also exhibit binding at 5-HT3 sites, albeit with lower affinity. nih.gov

Table 1: Serotonergic Receptor Binding Affinities of Selected Piperazine Analogues

| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki, nM) | Source |

| 1-(3-Benzisothiazolyl)piperazine derivative | 5-HT1A | Subnanomolar | nih.gov |

| 1-(1-Naphthalenyl)piperazine derivative | 5-HT1A | Subnanomolar | nih.gov |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 | mdpi.com |

| N-Methylquipazine | 5-HT3 | Similar to quipazine | nih.gov |

Note: The data presented is for structurally related compounds and not for this compound itself.

The dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) are crucial for regulating the levels of their respective neurotransmitters in the synapse and are targets for many psychoactive drugs.

While direct binding data for this compound at DAT and NET is not available, studies on various piperazine derivatives provide insights into potential interactions. For example, a study on piperazine-based dopamine transporter inhibitor GBR12909 revealed a binding affinity (KL) of 34 nM for rat dopamine transporters.

Research on other benzylpiperidine carboxamides has shown that structural modifications significantly impact affinity and selectivity for monoamine transporters. nih.gov For instance, the nature of the aromatic ring substituents plays a critical role in determining the selectivity towards the serotonin transporter (SERT) and dopamine transporter (DAT). nih.gov

Table 2: Monoamine Transporter Binding Affinities of Selected Piperazine Analogues

| Compound/Analogue | Transporter | Binding Affinity (Ki/KL, nM) | Source |

| GBR12909 | DAT (rat) | 34 |

Note: The data presented is for a structurally related compound and not for this compound itself.

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Modulation of GABAA receptors can lead to sedative, anxiolytic, and anticonvulsant effects.

Currently, there is no direct evidence to suggest that this compound acts as a GABA receptor agonist. However, studies on other piperazine-containing compounds have explored their effects on GABAA receptors. For instance, piperine (B192125), a component of black pepper containing a piperidine (B6355638) ring, has been shown to modulate GABAA receptors with EC50 values in the micromolar range across various receptor subtypes. nih.govnih.gov It is important to note that piperine is structurally distinct from this compound. Another study on pitrazepin, a piperazine antagonist of GABA, showed competitive antagonism at GABAA receptors.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.

While there is no specific data on the cholinesterase inhibitory activity of this compound, a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones provides some insight. In this study, a compound with a 3,4-diCH3 substitution (compound 9e) showed reduced inhibitory activity against AChE compared to the unsubstituted analogue. nih.gov This suggests that the 3,4-dimethyl substitution pattern might not be favorable for potent cholinesterase inhibition in this particular scaffold. Other studies have identified various piperazine derivatives as inhibitors of both AChE and BChE. nih.govnih.gov

Table 3: Cholinesterase Inhibitory Activity of a Related Analogue

| Compound Series | Substitution | AChE Inhibitory Activity | Source |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | 3,4-diCH3 (Compound 9e) | Reduced activity | nih.gov |

Note: The data presented is for a structurally related compound and not for this compound itself.

Acyl-CoA: cholesterol O-acyltransferase (ACAT) is an intracellular enzyme that plays a role in cholesterol esterification and is a target for the development of anti-atherosclerotic agents.

A study on a series of N-(cinnamoyl)-N'-(phenyl)piperazine derivatives investigated their ACAT inhibitory activity. A key analogue, N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine (compound 45), demonstrated potent inhibition of rat hepatic ACAT. nih.gov This compound strongly inhibited microsomal ACAT from both human hepatocarcinoma (HepG2) and human colon adenocarcinoma (Caco2) cell lines. nih.gov This finding suggests that the 3,4-dimethylphenylpiperazine moiety is compatible with potent ACAT inhibitory activity.

Table 4: ACAT Inhibitory Activity of a Structurally Related Analogue

| Analogue | Target | Activity | Source |

| N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine | Rat hepatic microsomal ACAT | Potent inhibitor | nih.gov |

| N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine | Human HepG2 microsomal ACAT | Strong inhibitor | nih.gov |

| N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine | Human Caco2 microsomal ACAT | Strong inhibitor | nih.gov |

Note: The data presented is for a structurally related compound and not for this compound itself.

Biological Activities and Therapeutic Potential

Preclinical Evaluation of 1-(3,4-Dimethylbenzyl)piperazine and Structurally Related Compounds

Research into N-benzylpiperazine derivatives has unveiled a range of biological activities, positioning them as compelling subjects for drug discovery programs. These compounds, characterized by a piperazine (B1678402) ring attached to a benzyl (B1604629) group, can be readily modified at various positions, allowing for a systematic exploration of structure-activity relationships (SAR). The following sections detail the preclinical findings related to their therapeutic potential.

Neuropharmacological Activities

The neuropharmacological profile of benzylpiperazine derivatives is complex, with different analogs exhibiting distinct effects, including antidepressant, anxiolytic, and neuroprotective actions.

The parent compound, N-benzylpiperazine (BZP), was initially investigated by pharmaceutical companies as a potential antidepressant, though it was never commercialized for this purpose. europa.eunih.gov Its mechanism of action involves elevating synaptic concentrations of key monoamine neurotransmitters. nih.gov Specifically, BZP stimulates the release and inhibits the reuptake of dopamine (B1211576), serotonin (B10506), and noradrenaline, an action profile that shares similarities with amphetamine, although it is considerably less potent. europa.eu This multifaceted regulation of monoamines underscores the antidepressant potential of the benzylpiperazine scaffold. nih.gov

Further research into other piperazine derivatives continues to highlight their potential in treating depression. nih.gov For instance, studies on various piperazine-hydrazide and piperazine-oxadiazole derivatives have demonstrated significant antidepressant-like effects in established preclinical models such as the Forced Swim Test (FST) and Tail Suspension Test (TST). These compounds were found to decrease the immobility time in rodents, an indicator of antidepressant efficacy.

| Compound Class | Animal Model | Key Finding | Reference |

| Piperazine-oxadiazole derivatives | Mouse (FST/TST) | Significant reduction in immobility time. | |

| 1,3,5-Trisubstituted Pyrazolines | Mouse (FST) | Activity equivalent to or higher than reference drug Pargyline. thieme-connect.de |

This table presents data on structurally related heterocyclic compounds to illustrate the antidepressant potential investigated through common preclinical models.

The role of benzylpiperazine derivatives in anxiety is nuanced, with different structural analogs showing opposing effects. While BZP itself is often associated with adverse effects like anxiety and agitation in users, specific derivatives have been designed and evaluated for anxiolytic (anxiety-reducing) properties. nih.govnih.gov

A notable example is the compound (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone, designated as "6g". In a comprehensive preclinical study using multiple mouse models of anxiety, this compound demonstrated significant anxiolytic-like activity. The mechanism is hypothesized to involve the antagonism of serotonin 5-HT3 receptors, which plays a role in modulating anxiety disorders. nih.gov The compound increased exploration of open spaces and reduced anxiety-related behaviors, indicating its potential as a therapeutic agent. nih.gov

| Test Model | Parameter Measured | Result for Compound "6g" |

|---|---|---|

| Elevated Plus Maze (EPM) | Time spent in open arms | Increased |

| Elevated Plus Maze (EPM) | Entries into open arms | Increased |

| Light/Dark Box (L&D) Test | Time spent in the light compartment | Increased |

| Hole-Board (HB) Test | Number of head dips | Increased |

| Open Field Test (OFT) | Ambulation (locomotor activity) | Increased |

The neuroprotective potential of piperazine derivatives has been investigated in models of neurotoxicity. Aluminium is a known neurotoxin implicated in the pathology of neurodegenerative diseases like Alzheimer's. Preclinical studies have shown that certain piperazine compounds can counteract the damaging effects of aluminium chloride (AlCl₃) exposure in animal models.

One such study evaluated the protective effects of a piperazine derivative, N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester (Compound D2), in rats with AlCl₃-induced neurotoxicity. The administration of this compound was found to mitigate behavioral deficits, reduce oxidative stress, and restore the levels of endogenous antioxidant enzymes in the brain. nih.gov These findings support the neuroprotective potential of the piperazine scaffold against metal-induced neurotoxicity. nih.gov

| Parameter | Effect of AlCl₃ Exposure | Effect of Co-treatment with Compound D2 |

|---|---|---|

| Short-term memory (Morris Water Maze) | Impaired | Improved |

| Anxiety Levels (Elevated Plus Maze) | Increased | Reduced |

| Acetylcholinesterase (AChE) Activity | Increased | Lowered |

| Lipid Peroxidation & Protein Damage | Increased | Prevented |

| Endogenous Antioxidant Enzymes (GST, GPx, GR, GSH) | Altered | Restored |

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the molecular basis of learning and memory. Its impairment is a key feature of Alzheimer's disease. Addictive drugs are known to powerfully modulate synaptic plasticity in the brain's reward circuits. nih.gov Research has explored whether benzylpiperazine derivatives can influence cognitive functions.

A study on N-benzylpiperazine (BZP) and its analog N,N'-dibenzylpiperazine (DBZP) investigated their effects on memory in mice using a passive avoidance test. The results indicated that these compounds could enhance memory processes. Specifically, both BZP and its metabolite N-benzylethylenediamine (BEDA) were found to enhance the acquisition and consolidation of memory. DBZP was also shown to enhance memory acquisition. This nootropic effect suggests an underlying modulation of synaptic plasticity.

Anti-inflammatory and Analgesic Potential

The piperazine nucleus is a versatile scaffold that has been incorporated into molecules designed to possess anti-inflammatory and analgesic (pain-relieving) properties. nih.gov The rationale is often to combine the piperazine moiety with other known pharmacophores to create novel hybrid compounds with enhanced efficacy or improved safety profiles.

Recent research has focused on developing benzylpiperazine derivatives that target specific pathways involved in pain and inflammation. A study detailed the synthesis of novel benzylpiperazine derivatives designed as sigma-1 receptor (σ1R) ligands. The σ1R is a unique intracellular protein that modulates nociception. The developed compounds showed high affinity and selectivity for this receptor and demonstrated significant antinociceptive and anti-allodynic effects in a mouse model of formalin-induced inflammatory pain. acs.org

| Compound | Pain Model | Key Finding |

|---|---|---|

| Benzylpiperazine Derivative (Compound 24) | Formalin Test (Phase I - Neurogenic Pain) | Significant reduction in paw licking time |

| Benzylpiperazine Derivative (Compound 24) | Formalin Test (Phase II - Inflammatory Pain) | Significant reduction in paw licking time |

| Benzylpiperazine Derivative (Compound 15) | Formalin Test (Phase II - Inflammatory Pain) | Significant reduction in paw licking time |

Furthermore, another line of research has created hybrid molecules combining ibuprofen, a classic non-steroidal anti-inflammatory drug (NSAID), with piperazine structures. nih.gov These new piperazinoamides were designed as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, these compounds can enhance endogenous cannabinoid signaling, which is known to play a role in reducing inflammation and pain. nih.gov

Antimycobacterial Activity Profiling

Tuberculosis remains a major global health threat, necessitating the discovery of new antimycobacterial agents. nih.gov The piperazine scaffold has been incorporated into molecules designed to combat Mycobacterium tuberculosis. For instance, conjugates of piperazino-1,3-benzothiazin-4-ones (pBTZs) have shown notable anti-TB activity, with some compounds exhibiting MIC values in the range of 0.2-2 µM. nih.gov Furthermore, a series of N-substituted-glycinyl triazolyl oxazolidinone derivatives, which include a piperazine moiety, demonstrated moderate to strong activity against both susceptible and resistant strains of M. tuberculosis. nih.gov The most potent of these compounds had MIC values between 0.3–0.6 μM against all tested strains. nih.gov Although direct studies on this compound against mycobacteria, including M. kansasii, M. smegmatis, and M. marinum, are not available in the reviewed literature, the proven activity of more complex piperazine derivatives suggests this chemical family is a promising area for antimycobacterial drug discovery. sigmaaldrich.com

Anticancer Activity

The piperazine heterocycle is a key component in a variety of anticancer agents. nih.gov Research has shown that piperazine derivatives can exhibit cytotoxic effects against various human cancer cell lines. For example, certain 1,3,4-thiadiazole (B1197879) derivatives incorporating a substituted piperazine ring were cytotoxic against human liver (HepG2) and breast (MCF-7) cancer cells. nih.gov In one study, a derivative with a 4-benzylpiperidine (B145979) replacement for the piperazine nucleus showed high potency against the MCF-7 breast cancer cell line with an IC50 value of 2.32 μM. nih.gov Another investigation into benzhydrylpiperazine derivatives found that one compound effectively inhibited the proliferation of HL-60 (leukemia), Z138 (lymphoma), and DND-41 (leukemia) cell lines. researchgate.net While specific data on this compound's cytotoxicity against liver, breast, and colon cancer cell lines is not specified in the search results, the consistent anticancer activity observed in structurally related compounds indicates a potential for this derivative.

Table 3: Examples of Anticancer Activity in Piperazine Derivatives

| Cell Line | Cancer Type | Compound Type | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | 1,3,4-Thiadiazole-piperidine hybrid | 2.32 μM | nih.gov |

| HepG2 | Liver Cancer | 1,3,4-Thiadiazole-piperazine hybrid | Cytotoxic | nih.gov |

This table presents data for related piperazine derivatives to illustrate the potential of the chemical class, not for this compound itself.

Anticholesterolemic and Anti-atherosclerotic Investigations

Atherosclerosis is a chronic inflammatory disease linked to high cholesterol levels. nih.govnih.gov Current therapeutic strategies often involve lipid-lowering agents like statins and PCSK9 inhibitors. nih.gov While the piperazine nucleus is found in various centrally-acting agents, direct investigations into the anticholesterolemic or anti-atherosclerotic properties of this compound are not prominent in the surveyed scientific literature. The research in this area is dominated by other classes of compounds, such as monoclonal antibodies and RNA-based therapies. nih.govnih.govmdpi.com Therefore, the potential of this compound in the management of high cholesterol or atherosclerosis remains an unexplored area of research.

Antiparasitic Activity

The parent compound, piperazine, has a long history of use as an anthelmintic agent for treating infections caused by parasitic nematodes like roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis). drugbank.com Its mechanism of action involves agonizing GABA receptors on nematode muscle cells, which leads to hyperpolarization and flaccid paralysis of the worm. drugbank.com This paralysis allows the host's natural peristaltic action to expel the live parasites from the intestines. While this activity is characteristic of the basic piperazine structure, specific studies evaluating the efficacy of the 1-(3,4-Dimethylbenzyl) derivative against parasitic nematodes or other parasites like Leishmania infantum were not identified in the provided search results. The effect of the benzyl substitution on this inherent antiparasitic activity is unknown.

Antihistamine and Antibradykinin Effects

Research into piperazine derivatives has revealed their potential as dual-acting antagonists against both histamine (B1213489) and bradykinin (B550075). nih.gov A study focused on the synthesis of various piperazine derivatives demonstrated that certain compounds within this class exhibit significant antagonistic activity at both H1 histamine and bradykinin B2 receptors. nih.gov This dual antagonism is a noteworthy characteristic, as both histamine and bradykinin are key mediators in the inflammatory response, contributing to processes such as vasodilation, increased vascular permeability, and the sensation of pain.

While direct studies on this compound are not extensively documented in publicly available literature, its structural classification as a substituted benzylpiperazine places it within this pharmacologically active group. The aforementioned study synthesized a series of N-substituted piperazines and evaluated their in vitro effects. The findings indicated that the nature of the substituent on the piperazine nitrogen plays a crucial role in the observed biological activity. nih.gov

The general structure-activity relationship suggests that the benzyl moiety, as present in this compound, is a feature that can confer antihistaminic properties. For instance, cyclizine, a well-known antihistamine and anti-emetic drug, is a diphenylmethylpiperazine, highlighting the relevance of the piperazine core in targeting histamine receptors. europa.eu The potential for also exhibiting antibradykinin effects alongside antihistamine action, as seen in other piperazine derivatives, suggests a promising avenue for therapeutic development. nih.gov

| Compound Class | Target Receptors | Observed Effects | Reference |

| Piperazine Derivatives | Histamine H1, Bradykinin B2 | Dual antagonism | nih.gov |

| Diphenylmethylpiperazines (e.g., Cyclizine) | Histamine H1 | Antihistamine, Anti-emetic | europa.eu |

Potential in Metabolic Disorder Management (e.g., obesity, diabetes)

The piperazine scaffold is a recurring motif in compounds investigated for the management of metabolic disorders, including obesity and diabetes. mdpi.com This suggests that this compound, as a member of this chemical family, may warrant investigation for similar therapeutic applications.

A review of morpholine (B109124), piperazine, and piperidine (B6355638) derivatives highlighted their potential as antidiabetic agents. mdpi.com Certain piperazine derivatives have been shown to exhibit inhibitory activity against enzymes relevant to metabolic control, such as α-glycosidase and dipeptidyl peptidase-4 (DPP-4). mdpi.com For example, some piperazinyl-quinoline derivatives have demonstrated the ability to inhibit α-glycosidase, which could be beneficial in the management of type 2 diabetes mellitus. mdpi.com Furthermore, piperazine sulphonamide derivatives have shown in vitro activity against the DPP-4 enzyme and have been observed to decrease serum glucose levels in in vivo tests. mdpi.com

In the context of obesity, a 1,3-disubstituted piperazine derivative, known as MB243, has been identified as a potent and selective melanocortin receptor subtype-4 (MC4R) agonist. nih.gov The MC4R is a key target in the regulation of energy balance and appetite, and its agonism is a therapeutic strategy for the treatment of obesity. nih.gov The metabolic activation and pathways of such piperazine derivatives are crucial areas of study to optimize their therapeutic potential and safety profiles. nih.gov

While specific data on this compound's effects on metabolic disorders is not available, the established activities of other piperazine derivatives provide a strong rationale for its further investigation in this therapeutic area.

| Piperazine Derivative Type | Potential Target/Mechanism | Therapeutic Application | Reference |

| Piperazinyl-quinoline derivatives | α-glycosidase inhibition | Type 2 Diabetes Mellitus | mdpi.com |

| Piperazine sulphonamide derivatives | DPP-4 inhibition | Type 2 Diabetes Mellitus | mdpi.com |

| 1,3-disubstituted piperazine (e.g., MB243) | MC4R agonism | Obesity | nih.gov |

Comparative Analysis with Existing Pharmacological Agents

A comparative analysis of the potential therapeutic profile of this compound, based on the activities of its chemical class, with existing pharmacological agents reveals both potential advantages and areas requiring further investigation.

In the realm of antihistamines, a key differentiating factor for piperazine derivatives is the potential for dual antagonism of both histamine H1 and bradykinin B2 receptors. nih.gov Traditional antihistamines, such as cyclizine, primarily target the H1 receptor. europa.eu A compound that also possesses antibradykinin activity could offer a broader anti-inflammatory effect, potentially being more effective in conditions where both mediators play a significant role.

When considering metabolic disorders, the potential mechanisms of action for piperazine derivatives appear to align with some established therapeutic strategies. For instance, the inhibition of DPP-4 by certain piperazine derivatives is a mechanism shared with the gliptin class of antidiabetic drugs (e.g., sitagliptin, vildagliptin). mdpi.com A comparative evaluation of the potency, selectivity, and pharmacokinetic profiles of piperazine-based DPP-4 inhibitors versus existing gliptins would be necessary to determine any potential therapeutic advantages.

Similarly, in the context of obesity, the MC4R agonism demonstrated by a piperazine derivative like MB243 positions it in a class with other MC4R agonists that have been developed for weight management. nih.gov A comparative analysis would need to focus on receptor binding affinity, selectivity over other melanocortin receptors, and the downstream effects on appetite and energy expenditure.

It is important to reiterate that this comparative analysis is based on the activities of the broader class of piperazine derivatives, as direct pharmacological data for this compound is limited. Further research is essential to elucidate the specific properties of this compound and to accurately position it within the landscape of existing therapeutic agents.

Pharmacokinetic and Metabolic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME profile of a compound is fundamental to understanding its therapeutic potential and behavior in a biological system. While specific ADME data for 1-(3,4-Dimethylbenzyl)piperazine is limited in publicly available literature, extensive research on structurally similar piperazine (B1678402) derivatives provides a strong basis for predicting its metabolic fate.

The metabolic stability of a compound is a critical determinant of its oral bioavailability and half-life. In vitro studies using systems such as rat liver microsomes, human liver microsomes, and intestinal epithelium are standard for assessing this parameter.

Research on various piperazine-containing compounds indicates that they undergo significant metabolism. For instance, studies on N-benzylpiperazine (BZP) and other derivatives show that they are metabolized by hepatic systems researchgate.netnih.gov. The stability of a compound like this compound in liver microsomes would be influenced by the presence of the dimethylbenzyl group. The methyl groups on the benzene (B151609) ring may be susceptible to oxidation, and the benzylic carbon can also be a site for hydroxylation, leading to metabolic degradation.

Generally, piperazine derivatives are substrates for extensive pre-systemic and systemic metabolism nih.gov. The metabolic stability of a related compound, Beauvericin, was found to be relatively stable in liver microsomes and hepatocytes of both humans and rats, indicating that metabolic rates in rodents can be comparable to humans for some complex molecules mdpi.com. However, the specific rate of metabolism for this compound would require direct experimental evaluation.

Table 1: Representative Metabolic Stability of a Piperazine-Related Compound in Liver Microsomes Note: This table presents data for a representative compound, Beauvericin, to illustrate typical stability metrics, as specific data for this compound is not available.

| Biological System | Half-Life (T1/2) | Intrinsic Clearance (CLint) |

|---|---|---|

| Human Liver Microsomes | > 30 min | < 30 mL/min/kg |

| Rat Liver Microsomes | > 30 min | < 30 mL/min/kg |

| Dog Liver Microsomes | Shorter T1/2 | Higher CLint |

| Monkey Liver Microsomes | Shorter T1/2 | Higher CLint |

Data adapted from a study on Beauvericin, a compound that has undergone similar in vitro metabolic stability testing mdpi.com.

The biotransformation of piperazine derivatives is complex, involving multiple enzymatic pathways. For arylpiperazine compounds, metabolism often includes CYP3A4-dependent N-dealkylation, which splits the piperazine from its substituent nih.gov. The resulting 1-aryl-piperazine can then undergo further biotransformation nih.gov.

Key metabolic pathways identified for related benzylpiperazines and other piperazine derivatives include:

Aromatic Hydroxylation: The benzene ring is a primary site for oxidation. For N-benzylpiperazine (BZP), p-Hydroxy-BZP (p-OH-BZP) is identified as the main metabolite, along with the minor metabolite m-hydroxy-BZP (m-OH-BZP) nih.gov. It is highly probable that the dimethylphenyl group of this compound would undergo similar hydroxylation.

N-Dealkylation: This process involves the removal of the benzyl (B1604629) group from the piperazine ring, a common pathway for many piperazine derivatives mediated primarily by CYP3A4 nih.gov.

Piperazine Ring Degradation: The piperazine ring itself can be a target for metabolism. In some cases, a novel contraction of the piperazine ring to form a substituted imidazoline has been observed researchgate.net. This involves a six-electron oxidation of the piperazine ring researchgate.net.

Conjugation: Following oxidation, metabolites are often conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion. For BZP, approximately 50% of its primary metabolite, p-OH-BZP, is excreted as a glucuronide conjugate nih.gov.

Based on these established pathways, the metabolism of this compound is expected to produce hydroxylated metabolites on the dimethylbenzyl ring, N-dealkylation products, and subsequent glucuronide or sulfate conjugates.

Cytochrome P450 enzymes are the primary family of enzymes responsible for the phase I metabolism of many drugs. Piperazine derivatives are known to interact significantly with several CYP isoenzymes. The metabolism of N-benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) involves CYP2D6, CYP1A2, and CYP3A4 researchgate.net. Furthermore, these compounds can inhibit each other's metabolism, suggesting competitive inhibition at the enzyme level researchgate.net.

Many arylpiperazine derivatives are metabolized by CYP3A4 and CYP2D6, and the resulting metabolites are often further processed by CYP2D6-dependent oxidation nih.gov. The individual variability in the expression and activity of these enzymes can lead to wide variations in metabolite-to-parent drug ratios among individuals nih.gov. Some piperazine-containing compounds have been identified as mechanism-based inactivators of both CYP2D6 and CYP3A4, which can lead to significant drug-drug interactions nih.govresearchgate.net.

Table 2: Inhibitory Profile of Various Piperazine Analogues on Major CYP Isoenzymes Note: This table summarizes findings for a range of benzyl and phenyl piperazines to illustrate the common interaction patterns of this chemical class.

| CYP Isoenzyme | Inhibitory Activity of Piperazine Analogues |

|---|---|

| CYP2D6 | Significant inhibitory effects observed researchgate.net |

| CYP1A2 | Significant inhibitory effects observed researchgate.net |

| CYP3A4 | Significant inhibitory effects observed researchgate.net |

| CYP2C19 | Significant inhibitory effects observed researchgate.net |

| CYP2C9 | Significant inhibitory effects observed researchgate.net |

Data derived from a study on the inhibitory effects of seven different benzyl and phenyl piperazines researchgate.net.

Bioavailability and Plasma Half-Life Determinations

While specific pharmacokinetic parameters for this compound are not available in the cited literature, studies on the closely related compound N-benzylpiperazine (BZP) provide valuable insights. In a study with healthy human participants who received a 200mg oral dose of BZP, plasma concentrations peaked at 75 minutes (Tmax) with a maximum concentration (Cmax) of 262 ng/mL nih.gov. The elimination half-life (t1/2) for BZP was determined to be 5.5 hours nih.gov. The plasma half-life for the parent compound, piperazine, is known to be highly variable nih.gov.

The major metabolites of BZP, 4-OH BZP and 3-OH BZP, also appeared in the plasma, peaking at 60 and 75 minutes, respectively, though at much lower concentrations than the parent drug nih.gov. These findings suggest that BZP is rapidly absorbed and metabolized, and it may be detectable in plasma for up to 30 hours after a single oral dose nih.gov. The bioavailability of another compound, Beauvericin, was calculated to be 29.5%, indicating that compounds with similar metabolic profiles can have good oral availability mdpi.com.

Table 3: Pharmacokinetic Parameters of N-Benzylpiperazine (BZP) in Humans Note: This data is for the related compound BZP and serves as a proxy for potential pharmacokinetic behavior.

| Parameter | Value |

|---|---|

| Tmax (Time to Peak Plasma Concentration) | 75 minutes nih.gov |

| Cmax (Peak Plasma Concentration) | 262 ng/mL nih.gov |

| t1/2 (Elimination Half-Life) | 5.5 hours nih.gov |

| Clearance (Cl/F) | 99 L/h nih.gov |

Blood-Brain Barrier Penetration Assessments

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its activity within the central nervous system (CNS). The penetration of the BBB via passive transport is largely dependent on physicochemical properties such as lipophilicity, molecular weight, and the presence of specific functional groups mdpi.com.

Toxicological Considerations and Safety Pharmacology

In Vitro Cytotoxicity Assessments (e.g., human liver hepatocellular carcinoma (HepG2) cells)

Research on other piperazine (B1678402) designer drugs, such as N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), has demonstrated cytotoxic effects in both HepG2 and HepaRG cells. nih.gov In these studies, TFMPP was identified as the most cytotoxic compound of the group. nih.gov The mechanisms underlying this cytotoxicity often involve increased formation of reactive oxygen species, depletion of intracellular glutathione (B108866) (GSH) and ATP, loss of mitochondrial membrane potential, and activation of caspase-3, indicating an apoptotic cell death pathway. nih.gov

The cytotoxic potential can vary significantly with small structural modifications. For instance, studies on benzenesulphonohydrazide derivatives have shown that substitutions on the phenyl ring can greatly influence cytotoxicity against HepG2 and other cancer cell lines. nih.gov Similarly, various 1,2,4-triazine (B1199460) compounds have demonstrated cytotoxic effects on HepG2 cells, with IC₅₀ values indicating their potential as anticancer agents. nih.gov

Table 1: Cytotoxicity of Various Compounds on HepG2 Cells

| Compound/Drug | Cell Line | Exposure Time | IC₅₀ Value | Source |

|---|---|---|---|---|

| Benzenesulphonohydrazide derivative (compound 4) | HepG2 | Not Specified | 106.33 µM | nih.gov |

| 1,2,4-Triazine derivative (Tr-2) | HepG2 | 24, 48, 72 hours | Most effective of series | nih.gov |

| Quinaldehyde o-Nitrobenzoylhydrazone (QN) | HepG2 | 48 hours | > 400 μM | mdpi.com |

This table presents data for various compounds to illustrate the use of HepG2 cells in cytotoxicity testing; it does not include data for 1-(3,4-Dimethylbenzyl)piperazine.

Acute and Subacute Toxicity Studies (e.g., adrenotoxicity)

Specific acute and subacute toxicity studies, particularly focusing on adrenotoxicity for this compound, have not been detailed in the available literature. However, the general toxic effects of the piperazine class are documented. Recreational use of piperazine derivatives can lead to both acute and chronic health issues. nih.govbohrium.com Reported toxic effects often include agitation, anxiety, and cardiovascular symptoms like tachycardia. nih.gov Severe poisonings can occur, sometimes leading to fatalities, though the toxicological significance can be hard to determine due to the common involvement of multiple substances. nih.govnih.gov

Prediction of Mutagenicity, Carcinogenicity, and Hepatotoxicity

Predictive toxicological assessments for this compound regarding mutagenicity and carcinogenicity are not specified in the reviewed scientific literature. However, hepatotoxicity is a known concern for piperazine designer drugs. nih.govpatsnap.com

Studies on compounds like BZP, TFMPP, MeOPP, and MDBP show that they can cause liver damage. nih.gov The investigation into these compounds revealed that their metabolism by cytochrome P450 (CYP450) enzymes is a key factor in their toxicity. While CYP450-mediated metabolism can be a detoxification pathway, the process can also lead to the formation of reactive metabolites that contribute to cellular damage. nih.gov The observed hepatotoxic effects, such as oxidative stress and mitochondrial dysfunction, are critical indicators of potential long-term liver damage. nih.gov

Analysis of Reported Adverse Effects and Safety Profiles of Related Piperazine Derivatives

The safety profile of piperazine derivatives is marked by a range of adverse effects, primarily impacting the central nervous system and renal system. nih.govnih.gov

Acute Psychosis: A significant concern with piperazine abuse is the induction of acute psychotic episodes. mdpi.com These episodes are often characterized by paranoia, as well as auditory and visual hallucinations. mdpi.comresearchgate.net The polysubstance abuse context, where piperazines are taken with other drugs like cannabis or alcohol, can exacerbate these psychopathological effects. mdpi.com

Renal Toxicity: Piperazine and its derivatives have been associated with nephrotoxicity. nih.gov Cases have been reported where piperazine use, especially in individuals with pre-existing renal insufficiency, has led to acute kidney injury. nih.gov The elimination of some piperazine derivatives occurs significantly through the urine, which can increase the risk of renal complications. wikipedia.org

Seizures: Seizures are another serious adverse effect linked to piperazine derivatives. nih.govpatsnap.com The risk may be elevated in individuals with a history of seizure disorders. patsnap.com Some derivatives have been reported to cause extreme excitability and seizures in cases of overdose. medex.com.bd Conversely, other piperazine derivatives have been investigated for their potential anticonvulsant properties. nih.govnih.gov

Table 2: Reported Adverse Effects of Piperazine Derivatives

| Adverse Effect | Description | Associated Piperazine Derivatives | Source(s) |

|---|---|---|---|

| Acute Psychosis | Onset of paranoia, auditory and visual hallucinations. | General piperazine derivatives used recreationally. | mdpi.comresearchgate.net |

| Renal Toxicity | Acute kidney injury, particularly in patients with renal insufficiency. | Piperazine. | nih.gov |

| Seizures | Can occur as a toxic effect or in overdose. | General piperazine derivatives, Meclizine. | nih.govpatsnap.commedex.com.bd |

Development of Advanced Toxicological Detection Methodologies

The rise in the abuse of piperazine derivatives has spurred the development of sophisticated analytical methods for their detection in various matrices, including biological fluids and seized materials. nih.govmdpi.com These methods are crucial for clinical diagnosis in poisoning cases and for forensic investigations. mdpi.comnih.gov

Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are prominently used. mdpi.comresearchgate.net LC-MS methods are particularly advantageous due to their high sensitivity and the ability to analyze samples without the need for derivatization, which simplifies the workflow. mdpi.com A rapid LC-MS method has been developed that can separate and identify target piperazine analytes within a 15-minute run time. mdpi.comnih.gov This method uses stable isotopically labeled internal standards to ensure high confidence in the results. mdpi.comnih.gov

High-performance liquid chromatography with diode-array detection (HPLC-DAD) is another powerful tool for the quantitative analysis of piperazine derivatives. researchgate.net These chromatographic methods allow for both the qualitative identification and quantitative measurement of a range of piperazine compounds, including 1-benzylpiperazine (B3395278) (BZP), 1-(3-chlorophenyl)piperazine (B195711) (mCPP), and N-(3-methylbenzyl)piperazine (MeBP). researchgate.net For trace analysis, chemical derivatization techniques can be employed to create a UV-active derivative of piperazine, enabling detection at low levels using common HPLC-UV instrumentation. jocpr.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1-(3,4-methylenedioxybenzyl)piperazine | MDBP |

| 1-(3-chlorophenyl)piperazine | mCPP |

| 1-(3-trifluoromethylphenyl)piperazine | TFMPP |

| 1-(4-methoxyphenyl)piperazine | MeOPP |

| 1-benzylpiperazine | BZP |

| N-(3-methylbenzyl)piperazine | MeBP |

| Amitraz | - |

| Carboplatin | - |

| Cisplatin | - |

| Doxorubicin | - |

| 5-Fluorouracil | 5-FU |

| Glutathione | GSH |

| Meclizine | - |

| Quinaldehyde o-Nitrobenzoylhydrazone | QN |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features Dictating Biological Activity and Selectivity

The biological activity of piperazine (B1678402) derivatives is intricately linked to their structural components. The piperazine ring itself is a versatile scaffold, with its two nitrogen atoms offering opportunities for substitution to modulate pharmacological properties. researchgate.netnih.gov

Influence of Substituent Position on Pharmacological Efficacy

The positioning of substituents on the aromatic ring of benzylpiperazine analogues is a critical determinant of their pharmacological effects. Studies on various piperazine derivatives have consistently shown that the location of functional groups can significantly alter binding affinity and activity at biological targets. nih.govnih.gov

For instance, in a series of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines, the introduction of a hydroxyl group at the meta-position of the 2-phenyl group resulted in the most potent analgesic activity. nih.gov This highlights the sensitivity of the receptor environment to the spatial arrangement of substituents. Similarly, research on mono-substituted 4-phenylpiperazines revealed that the position of substituents on the phenyl ring was crucial for their effects on the dopaminergic system. nih.gov

In the context of α1-adrenoceptor antagonists, the substitution pattern on the aromatic ring connected to the piperazine moiety influences the orientation of the ring and its interaction with the receptor. For example, the angle between the aromatic ring and the piperazine ring varies with the position of fluorine substituents (2-F, 4-F, or 2,4-di-F), which in turn can affect receptor binding and selectivity. nih.gov

These findings underscore the importance of precise substituent placement in the design of benzylpiperazine derivatives to achieve desired pharmacological outcomes. The 3,4-dimethyl substitution pattern on the benzyl (B1604629) group of 1-(3,4-Dimethylbenzyl)piperazine itself suggests a specific interaction with its biological target, and any alteration to this pattern would likely modulate its efficacy.

Impact of Functional Group Modifications on Target Interaction and Specificity

Modifications to the functional groups of piperazine-containing molecules can dramatically alter their interaction with biological targets and their specificity. nih.gov The versatile nature of the piperazine scaffold allows for a wide range of chemical modifications. researchgate.net

Replacing the piperazine ring with a more flexible ethylenediamine (B42938) spacer has been shown to result in a loss of whole-cell activity against Mycobacterium tuberculosis in certain inhibitor series, even while retaining enzymatic activity. nih.gov This suggests the rigidity of the piperazine ring is crucial for cellular uptake or stability. Conversely, replacing the piperazine with morpholine (B109124) or pyrrolidine (B122466) groups can also lead to a significant decrease in activity in other contexts. nih.gov

The nature of the substituent on the second nitrogen of the piperazine ring is also critical. In a study of dopamine (B1211576) D2/D3 receptor ligands, functionalization of an amino group to various sulfonamides significantly improved D3 receptor affinity. nih.gov However, converting hydroxyl and amino groups to sulfonate esters and amides generally led to a loss of agonist potency. nih.gov

Furthermore, the type of chemical bond can be influential. For example, replacing an oxygen atom with a sulfur atom in piperazine derivatives has been shown to induce changes in molecular shape, electronic potentials, and charge distribution, leading to different biological activities. physchemres.orgresearchgate.net Halogen substitutions, particularly fluorine, on the aromatic ring of piperazine derivatives have been shown to enhance lipophilicity and target interactions, leading to increased potency in some cases. nih.govnih.gov

Role of Lipophilicity and Electronic Properties in Modulating Biological Response

The lipophilicity and electronic properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic behavior. nih.gov Lipophilicity, often expressed as logP, influences a drug's ability to cross cell membranes, its distribution in the body, and its binding to plasma proteins. nih.gov

For piperazine derivatives, lipophilicity is a key factor. Highly lipophilic compounds may exhibit increased potency but can also suffer from poor solubility and rapid metabolism. nih.govmdpi.com For example, in a series of antimycobacterial piperazine-based conjugates, high lipophilicity was correlated with potent activity but also with cytotoxicity. mdpi.com The addition of halogen atoms, such as fluorine, to the aromatic ring of piperazine derivatives is a common strategy to increase lipophilicity and thereby enhance target interactions. nih.gov

The table below illustrates the calculated lipophilicity (logP) and other physicochemical properties for this compound and a related analogue.

| Compound | Molecular Formula | Molecular Weight | logP |

| This compound | C13H20N2 | 204.31 | 2.7 |

| 1-[(3,4-Dimethoxyphenyl)methyl]-4-(3,3-diphenylpropyl)piperazine | C28H34N2O2 | 430.58 | 5.8 |

| Data sourced from PubChem nih.gov |

This data highlights how modifications to the piperazine scaffold can significantly alter the lipophilicity of the resulting compound, which in turn would be expected to modulate its biological response.

Rational Design and Optimization Strategies for this compound Analogues

The development of new and improved analogues of this compound can be guided by rational design and optimization strategies that leverage computational chemistry and quantitative structure-activity relationship (QSAR) modeling.

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT), molecular docking simulations)

Computational chemistry provides powerful tools for understanding drug-receptor interactions and for designing novel compounds. Molecular docking simulations, for instance, can predict the binding mode and affinity of a ligand to its target protein. researchgate.netpharmaceuticaljournal.net This approach has been used to study the binding of arylpiperazine derivatives to targets like acetylcholinesterase, revealing how different parts of the molecule interact with the catalytic and peripheral binding sites of the enzyme. researchgate.netresearchgate.net Docking studies have also been employed to evaluate piperazine-derived compounds as potential PPARγ agonists for antidiabetic therapy. pharmaceuticaljournal.net

Density Functional Theory (DFT) is another valuable computational method that can be used to investigate the electronic structure and properties of molecules. epstem.netnih.gov DFT calculations can provide insights into parameters like HOMO and LUMO energies, electron affinity, and ionization potential, which are important for understanding a molecule's reactivity and its potential to interact with a biological target. nih.govresearchgate.netresearchgate.net For example, DFT has been used to study the electronic properties of piperazine-1,3,4-oxadiazole-quinoline hybrids as potential antiepileptic agents. nih.gov

By combining these computational approaches, researchers can build detailed models of how this compound and its analogues might interact with their biological targets, guiding the design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating physicochemical descriptors of the molecules with their measured biological effects. mdpi.comresearchgate.netwu.ac.th

These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net Different statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression, can be employed to build QSAR models. nih.govmdpi.comwu.ac.th

For example, QSAR models have been successfully used to understand the biological response of mono-substituted 4-phenylpiperazines, revealing how their structural properties affect their in vivo activity. nih.gov Similarly, QSAR studies have been applied to piplartine analogues to guide the design of new antileishmanial agents. researchgate.net

The development of robust QSAR models for this compound analogues could provide valuable insights into the key structural features that govern their activity, facilitating the rational design of more potent and selective compounds.

Analytical and Research Methodologies

Advanced Chromatographic Techniques for Compound Characterization and Quantification

Chromatographic methods are fundamental in the analysis of 1-(3,4-Dimethylbenzyl)piperazine, enabling its separation from complex mixtures and precise quantification.

GC-MS is a powerful technique for the identification of this compound, particularly in forensic and research contexts. unodc.org This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The process typically involves derivatization of the piperazine (B1678402) compound to enhance its volatility for GC analysis. semanticscholar.org In the mass spectrometer, the compound undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov For instance, the fragmentation of similar dimethoxybenzyl-N-methylpiperazines often results in a base peak from the cleavage of the bond between the benzylic carbon and the piperazine nitrogen. nih.gov GC-MS methods have been successfully developed and validated for the simultaneous quantification of multiple piperazine derivatives in various biological matrices, including plasma, urine, and cell culture medium. scholars.direct

Table 1: GC-MS Method Parameters for Piperazine Derivative Analysis

| Parameter | Condition | Reference |

| Column | DB-17 equivalent [(50%-Phenyl)-methylpolysiloxane] | tsijournals.com |

| Injector Temperature | 250°C | tsijournals.com |

| Detector Temperature | 260°C | tsijournals.com |

| Carrier Gas | Helium | tsijournals.com |

| Detection | Flame Ionization Detector (FID) | tsijournals.com |

This table is interactive. Click on the headers to sort.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound and its analogues. When coupled with a Diode-Array Detector (DAD), HPLC allows for the detection and quantification of these compounds based on their ultraviolet (UV) absorbance. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). semanticscholar.org To improve UV detection of piperazine, which lacks a strong chromophore, a derivatization step can be employed using reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative. researchgate.netjocpr.com Validated HPLC-UV methods have demonstrated good linearity, accuracy, and precision for the determination of piperazine in pharmaceutical ingredients. researchgate.netjocpr.com

Table 2: HPLC-DAD Method Validation Parameters for Piperazine Analysis

| Parameter | Result | Reference |

| Linearity (R²) | ≥ 0.9991 | researchgate.net |

| Recovery | 79.64% - 99.77% | researchgate.net |

| Relative Standard Deviation (RSD) | 1.14% - 5.63% | researchgate.net |

| Limit of Detection (LOD) | 0.50–1.20 µg/kg | researchgate.net |

| Limit of Quantitation (LOQ) | 1.80–3.50 µg/kg | researchgate.net |

This table is interactive. Click on the headers to sort.

LC-MS and its tandem version, LC-MS/MS, are considered the gold standard for the detection and quantification of piperazine derivatives in biological matrices due to their high sensitivity and specificity. semanticscholar.orgnih.gov These methods allow for the identification of compounds based on their precursor ion, product ions, and retention time. semanticscholar.org The use of stable isotope-labeled internal standards is recommended to ensure the highest level of confidence in the results. semanticscholar.org LC-MS/MS methods have been developed for the determination of nitrosamine (B1359907) impurities, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP), in pharmaceutical products. mdpi.comhsa.gov.sg These highly sensitive methods can achieve limits of detection in the parts-per-million (ppm) range. mdpi.com

Table 3: LC-MS/MS Method Parameters for MNP Determination in Rifampicin Products

| Parameter | Condition | Reference |

| Column | Phenomenex® Luna Phenyl-Hexyl | hsa.gov.sg |

| Column Oven Temperature | 30°C | hsa.gov.sg |